
2(3H)-Furanone, dihydro-3-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. The addition of a trimethylsilyl group to the furanone structure enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- typically involves the reaction of a furanone derivative with a trimethylsilyl reagent. One common method is the silylation of dihydrofuranone using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Functionalized furanone derivatives with various substituents.
科学研究应用
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes, receptors, or other biomolecules, modulating their activity and function.
相似化合物的比较
2(3H)-Furanone, dihydro-3-methyl-: Similar structure but with a methyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-ethyl-: Similar structure but with an ethyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-phenyl-: Similar structure but with a phenyl group instead of a trimethylsilyl group.
Uniqueness: The presence of the trimethylsilyl group in 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- imparts unique properties such as increased stability, reactivity, and lipophilicity compared to its analogs. These characteristics make it a valuable compound in various synthetic and research applications.
属性
CAS 编号 |
57025-69-1 |
|---|---|
分子式 |
C7H14O2Si |
分子量 |
158.27 g/mol |
IUPAC 名称 |
3-trimethylsilyloxolan-2-one |
InChI |
InChI=1S/C7H14O2Si/c1-10(2,3)6-4-5-9-7(6)8/h6H,4-5H2,1-3H3 |
InChI 键 |
LMGFTOCAPJBUKZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


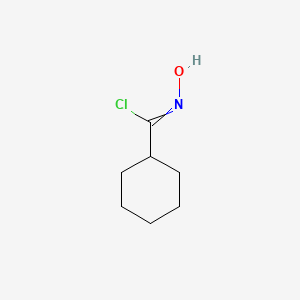
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
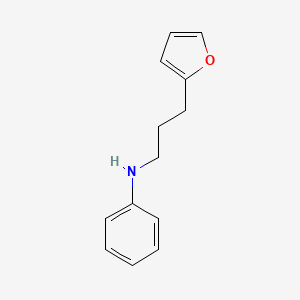
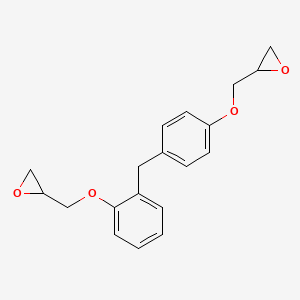

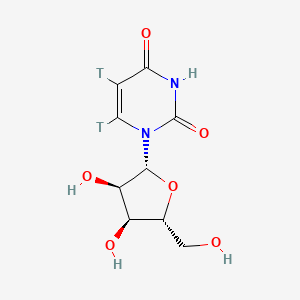

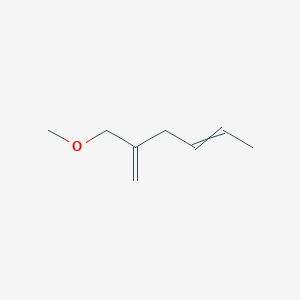


![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
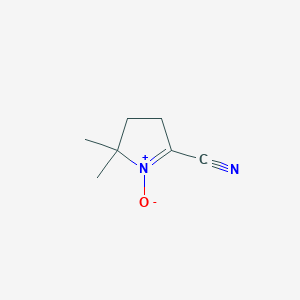
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
